molecular formula C11H14BNO4 B1519950 (2-(Morpholine-4-carbonyl)phenyl)boronic acid CAS No. 874219-17-7

(2-(Morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B1519950
CAS No.: 874219-17-7
M. Wt: 235.05 g/mol
InChI Key: DUXSLRIREWOQJJ-UHFFFAOYSA-N
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Description

(2-(Morpholine-4-carbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H14BNO4 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .

Mode of Action

2-(Morpholine-4-carbonyl)phenylboronic acid is a boron reagent used in Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied method for forming carbon-carbon bonds . The process involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 2-(Morpholine-4-carbonyl)phenylboronic acid participates, is a key step in various biochemical pathways. It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . .

Pharmacokinetics

It is used for the synthesis of a series of arylphthalazine derivatives, which are potent and orally bioavailable inhibitors of vegfr-2

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of complex organic compounds, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 2-(Morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively in a variety of conditions.

Biological Activity

(2-(Morpholine-4-carbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by empirical data.

  • Molecular Formula : C11_{11}H14_{14}BNO4_4
  • Molecular Weight : 233.05 g/mol
  • CAS Number : 874219-17-7

These properties facilitate its role in various biochemical interactions and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar compounds have been shown to:

  • Inhibit Enzymatic Activity : Boronic acids often act as reversible inhibitors of serine proteases and other enzymes, influencing pathways related to cell proliferation and apoptosis .
  • Modulate Cellular Signaling : This compound may alter phosphorylation states of key signaling proteins, which can lead to changes in gene expression and cellular metabolism .
  • Interfere with Protein Interactions : The boronic acid moiety can form reversible covalent bonds with diols, impacting protein interactions crucial for various biological processes .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various tumor cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
  • Case Study 2 : A study involving different cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its role as an anticancer agent .

Antibacterial and Antiviral Activities

Boronic acids have also been investigated for their antibacterial and antiviral properties:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against gram-positive bacteria, indicating a potential role in treating bacterial infections .
  • Antiviral Activity : Preliminary studies suggest that boronic acids can inhibit viral replication by interfering with viral proteases, although specific data on this compound is still emerging .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

ParameterValue
BioavailabilityModerate
MetabolismLiver (CYP450 enzymes)
Elimination Half-Life4–6 hours
Volume of DistributionHigh

These parameters suggest that while the compound is well absorbed, careful consideration must be given to dosing regimens to optimize therapeutic outcomes.

Properties

IUPAC Name

[2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXSLRIREWOQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657424
Record name [2-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-17-7
Record name B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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